molecular formula C12H14N4O2S B11070397 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid

Cat. No.: B11070397
M. Wt: 278.33 g/mol
InChI Key: XKXDBEPXYCAHSR-UHFFFAOYSA-N
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Description

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with butanoic acid derivatives. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like ortho-phosphoric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanoic acid

InChI

InChI=1S/C12H14N4O2S/c1-2-9(11(17)18)19-12-15-14-10(16(12)13)8-6-4-3-5-7-8/h3-7,9H,2,13H2,1H3,(H,17,18)

InChI Key

XKXDBEPXYCAHSR-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)SC1=NN=C(N1N)C2=CC=CC=C2

Origin of Product

United States

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